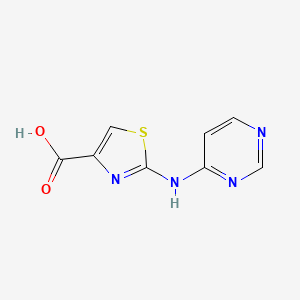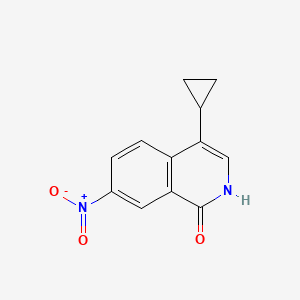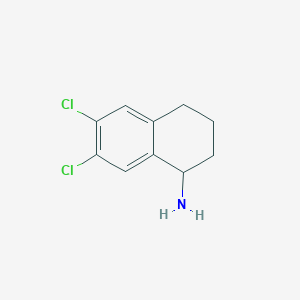![molecular formula C9H14F3NO5 B13049756 3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13049756.png)
3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid is a compound that combines the structural features of morpholine and propanoic acid with the trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid typically involves the reaction of morpholine derivatives with propanoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. For example, the reaction of 3-(2-aminoethoxy)propanoic acid with trifluoroacetic acid can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid has several scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. The trifluoroacetic acid moiety can enhance the compound’s binding affinity to certain targets, leading to increased potency and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridyl)propionic acid: This compound shares structural similarities with 3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid and is used in similar applications.
Indole-3-acetic acid: Another compound with similar applications in biology and medicine.
Uniqueness
This compound is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s stability, solubility, and binding affinity, making it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C9H14F3NO5 |
|---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H13NO3.C2HF3O2/c9-7(10)2-1-6-5-11-4-3-8-6;3-2(4,5)1(6)7/h6,8H,1-5H2,(H,9,10);(H,6,7)/t6-;/m1./s1 |
InChI Key |
ARASSDFBGRIXPO-FYZOBXCZSA-N |
Isomeric SMILES |
C1COC[C@H](N1)CCC(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1COCC(N1)CCC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


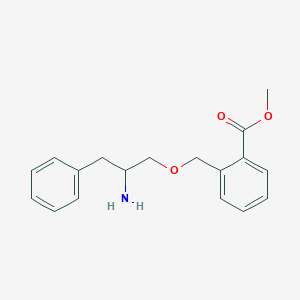
![(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13049682.png)
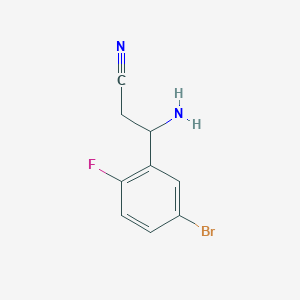
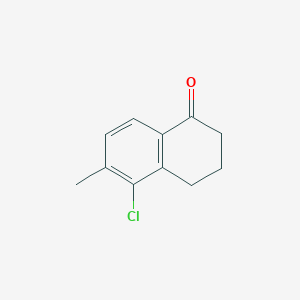
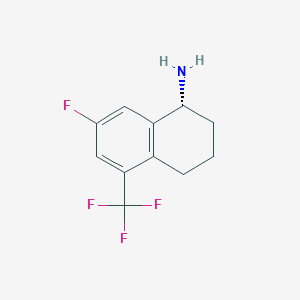
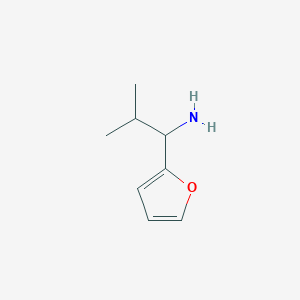
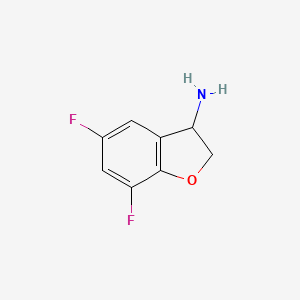
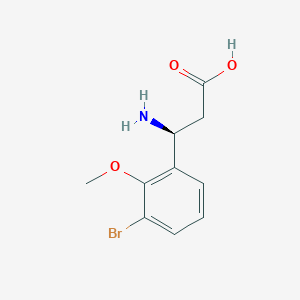

![6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one](/img/structure/B13049712.png)

